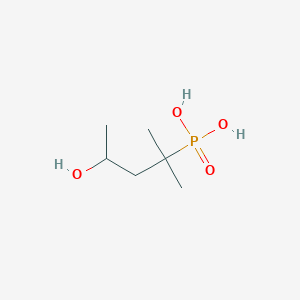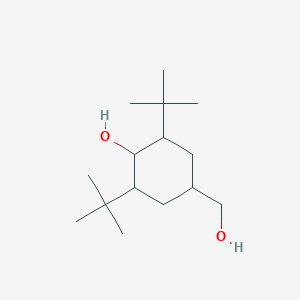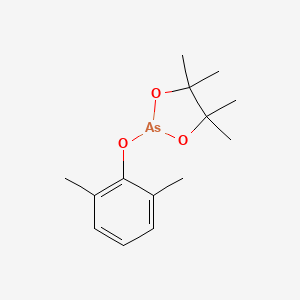![molecular formula C17H38O3Si2 B12590213 3,4-Bis-O-[tert-butyl(dimethyl)silyl]-1,2-dideoxy-D-erythro-pent-1-enitol CAS No. 612825-63-5](/img/structure/B12590213.png)
3,4-Bis-O-[tert-butyl(dimethyl)silyl]-1,2-dideoxy-D-erythro-pent-1-enitol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Bis-O-[tert-butyl(dimethyl)silyl]-1,2-dideoxy-D-erythro-pent-1-enitol is a synthetic organic compound characterized by the presence of tert-butyl(dimethyl)silyl groups. These groups are often used as protective groups in organic synthesis due to their stability and ease of removal under mild conditions .
Preparation Methods
The synthesis of 3,4-Bis-O-[tert-butyl(dimethyl)silyl]-1,2-dideoxy-D-erythro-pent-1-enitol typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature . Industrial production methods may involve similar steps but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
3,4-Bis-O-[tert-butyl(dimethyl)silyl]-1,2-dideoxy-D-erythro-pent-1-enitol undergoes various chemical reactions, including:
Scientific Research Applications
3,4-Bis-O-[tert-butyl(dimethyl)silyl]-1,2-dideoxy-D-erythro-pent-1-enitol is used in various scientific research applications:
Mechanism of Action
The mechanism of action of 3,4-Bis-O-[tert-butyl(dimethyl)silyl]-1,2-dideoxy-D-erythro-pent-1-enitol involves the protection of hydroxyl groups, preventing unwanted side reactions during synthesis. The tert-butyl(dimethyl)silyl groups are stable under a variety of conditions but can be selectively removed using fluoride ions, such as tetra-n-butylammonium fluoride (TBAF), which attack the silicon atom, leading to the formation of a pentavalent silicon intermediate and subsequent cleavage of the Si-O bond .
Comparison with Similar Compounds
3,4-Bis-O-[tert-butyl(dimethyl)silyl]-1,2-dideoxy-D-erythro-pent-1-enitol can be compared with other silyl-protected compounds:
4,6-Bis-O-[tert-butyl(dimethyl)silyl]-2-deoxy-1-C-(1-hydroxycyclopentyl)-3-O-(triisopropylsilyl)-D-lyxo-hexopyranose: Similar in structure but with additional silyl groups.
6-O-[tert-butyl(dimethyl)silyl]-5-deoxy-1,2-O-(1-methylethylidene)-alpha-D-xylo-hexofuranose: Another silyl-protected compound used in organic synthesis.
The uniqueness of this compound lies in its specific protective groups and their stability, making it a valuable tool in synthetic organic chemistry.
Properties
CAS No. |
612825-63-5 |
|---|---|
Molecular Formula |
C17H38O3Si2 |
Molecular Weight |
346.7 g/mol |
IUPAC Name |
(2R,3S)-2,3-bis[[tert-butyl(dimethyl)silyl]oxy]pent-4-en-1-ol |
InChI |
InChI=1S/C17H38O3Si2/c1-12-14(19-21(8,9)16(2,3)4)15(13-18)20-22(10,11)17(5,6)7/h12,14-15,18H,1,13H2,2-11H3/t14-,15+/m0/s1 |
InChI Key |
WCSCIWKOXRPLME-LSDHHAIUSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@H](CO)[C@H](C=C)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(CO)C(C=C)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tricyclo[4.4.0.0~2,5~]deca-1(10),6,8-trien-2-ol](/img/structure/B12590131.png)
![3-[11-(Trimethoxysilyl)undecyl]-1H-pyrrole](/img/structure/B12590137.png)

![Acetamide,2-[(8-ethyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)-](/img/structure/B12590145.png)

![1-(2-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}ethoxy)-4-(octyloxy)benzene](/img/structure/B12590155.png)



![4,7-Bis[3,5-bis(trifluoromethyl)phenyl]-1,10-phenanthroline](/img/structure/B12590187.png)
![{[4,4-Diethoxy-1-(phenylselanyl)but-1-en-2-yl]sulfanyl}benzene](/img/structure/B12590196.png)
![2-Pyridinamine, 3-[(2,3-difluorophenyl)methoxy]-](/img/structure/B12590200.png)
![[(1R,2S)-2-(Methoxycarbonyl)-2-methylcyclopropyl]boronic acid](/img/structure/B12590205.png)

